Dip-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dip-Cl is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dip-Cl typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Dip-Cl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Dip-Cl has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Dip-Cl involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, thereby affecting their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with key biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Pyrazole Derivatives: These compounds also contain nitrogen atoms within their structure and exhibit a wide range of biological activities.
Uniqueness
Dip-Cl is unique due to its specific arrangement of functional groups and nitrogen atoms
Properties
CAS No. |
135048-70-3 |
---|---|
Molecular Formula |
C24H36Cl4N8 |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
InChI Key |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
135048-70-3 | |
Synonyms |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.